![molecular formula C25H25FN4O2 B2354272 3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1040676-60-5](/img/structure/B2354272.png)
3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It might also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It might also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This would involve the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, reactivity, etc.).Applications De Recherche Scientifique
Synthesis of Derivatives and Chemical Reactions
- Methyl 3-amino-1H-indole-2-carboxylates were used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, highlighting the potential of the compound in forming complex chemical structures through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).
Chemical Modifications for Biological Activity
- The compound has been modified to create derivatives like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showing potential as biologically active molecules and being evaluated as new inhibitors for hepatitis B with in vitro nanomolar inhibitory activity (Ivashchenko et al., 2019).
Biological and Medical Research Applications
Role in Antiviral Research
- The compound and its derivatives have shown potential in antiviral research. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its derivatives demonstrated inhibitory activity against influenza A and B viruses in cell culture, indicating their relevance in antiviral drug development (Selvam et al., 2006).
Cancer Research and Potential Therapeutic Applications
- Derivatives of the compound have been synthesized and evaluated for their anti-proliferative activity against human tumor cell lines, revealing that certain derivatives are highly potent against specific cancer cell lines like ovarian, renal, and breast cancer, underscoring the compound's potential in cancer research and therapy (Madadi et al., 2014).
Biological Activity and Drug Development
- The compound's derivatives have been studied as CRTh2 antagonists, showing potential in the treatment of asthma and seasonal allergic rhinitis. The study demonstrates the compound's relevance in drug discovery and development for various health conditions (Fretz et al., 2013).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information might not be available. In such cases, researchers often need to conduct their own experiments to gather this information.
Propriétés
IUPAC Name |
3-benzyl-8-fluoro-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-17-7-5-6-12-29(17)22(31)15-30-21-11-10-19(26)13-20(21)23-24(30)25(32)28(16-27-23)14-18-8-3-2-4-9-18/h2-4,8-11,13,16-17H,5-7,12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNBZRAWQSSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)
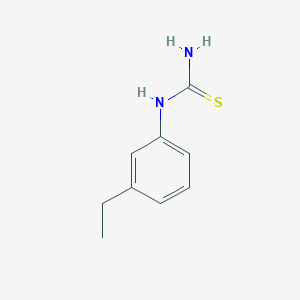
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)
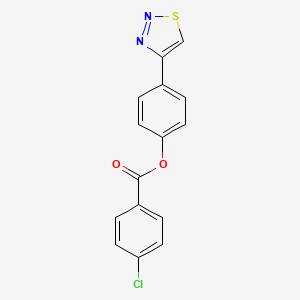
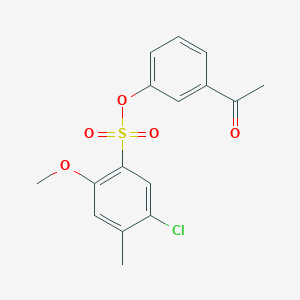
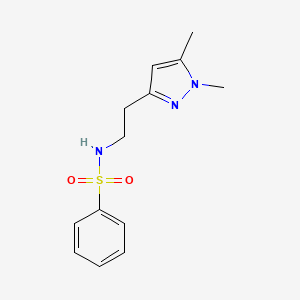
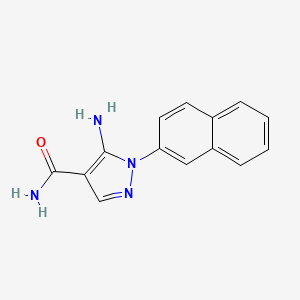
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)